![molecular formula C30H24Co2N2O8+ B13734501 cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13734501.png)
cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate” is a coordination complex that involves cobalt ions in both +2 and +3 oxidation states, 1,4-diazabicyclo[2.2.2]octane as a ligand, and naphthalene-2,6-dicarboxylate as a bridging ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of cobalt salts with 1,4-diazabicyclo[2.2.2]octane and naphthalene-2,6-dicarboxylate under specific conditions. For example, in a mixture of N,N-dimethyl formamide and water acidified with nitric acid, the compound can be obtained . The reaction conditions, such as temperature and pH, play a crucial role in determining the final structure and properties of the compound.
Industrial Production Methods
While specific industrial production methods for this exact compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process depends on the availability of raw materials and the optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation and Reduction: The cobalt ions can switch between +2 and +3 oxidation states, making the compound suitable for redox reactions.
Substitution: Ligands such as 1,4-diazabicyclo[2.2.2]octane can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state cobalt complexes, while substitution reactions may result in new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its redox properties.
Medicine: Investigated for its potential use in drug delivery systems and as an imaging agent.
Industry: Utilized in the development of advanced materials for gas storage and separation.
Mecanismo De Acción
The mechanism by which the compound exerts its effects involves the coordination of cobalt ions with the ligands, forming a stable structure. The molecular targets include various substrates that can interact with the cobalt center, leading to catalytic or redox reactions. The pathways involved often include electron transfer processes facilitated by the cobalt ions .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A similar ligand used in various coordination complexes.
Naphthalene-2,6-dicarboxylate: Another bridging ligand used in different metal-organic frameworks.
Uniqueness
The uniqueness of the compound lies in its combination of cobalt ions in multiple oxidation states and the specific ligands used. This combination provides unique redox properties and structural stability, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C30H24Co2N2O8+ |
|---|---|
Peso molecular |
658.4 g/mol |
Nombre IUPAC |
cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/2C12H8O4.C6H12N2.2Co/c2*13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;1-2-8-5-3-7(1)4-6-8;;/h2*1-6H,(H,13,14)(H,15,16);1-6H2;;/q;;;+2;+3/p-4 |
Clave InChI |
GLCNQDFODOKMQL-UHFFFAOYSA-J |
SMILES canónico |
C1CN2CCN1CC2.C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[Co+2].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




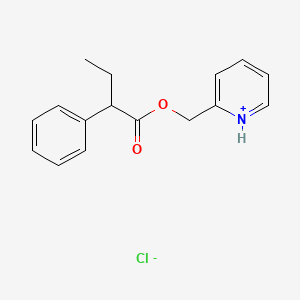
![N-[2-(2-aminoethoxy)ethyl]acetamide](/img/structure/B13734433.png)


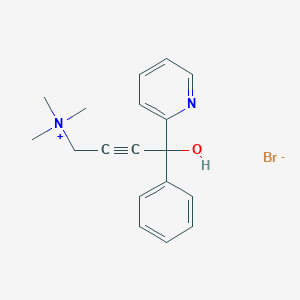

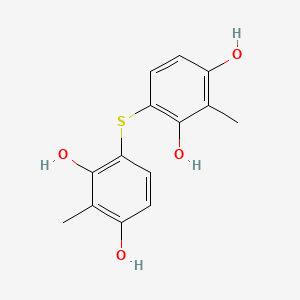


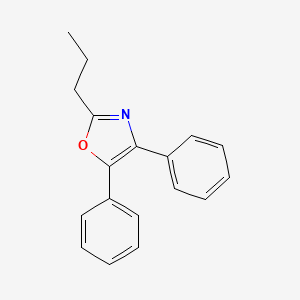
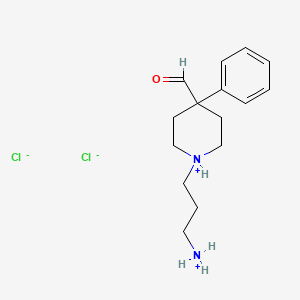
![cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13734524.png)
